molecular formula C9H17NO4Se B13142953 Boc-3-(Methylseleno)-Ala-OH

Boc-3-(Methylseleno)-Ala-OH

Cat. No.: B13142953
M. Wt: 282.21 g/mol
InChI Key: LCDYDFZQTGADFX-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the methylseleno group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the reaction with methylselenol to introduce the methylseleno group. The reaction conditions usually involve mild acids or bases to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield . The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(Methylseleno)-Ala-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and deprotected alanine derivatives .

Scientific Research Applications

Boc-3-(Methylseleno)-Ala-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of selenium-containing amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.

    Industry: It is used in the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of Boc-3-(Methylseleno)-Ala-OH involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in synthetic chemistry and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and selenium-containing amino acids such as Boc-3-(Methylthio)-Ala-OH and Boc-3-(Methylseleno)-Ser-OH .

Uniqueness

Boc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H17NO4Se

Molecular Weight

282.21 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid

InChI

InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

LCDYDFZQTGADFX-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O

Origin of Product

United States

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